5-Chloro-6-(1,4-diazepan-1-yl)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(1,4-diazepan-1-yl)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a chlorinated pyrimidine ring, a diazepane moiety, and a fluoropyridine group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(1,4-diazepan-1-yl)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a chlorinated pyrimidine precursor, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Diazepane Moiety: The diazepane ring is introduced via a cyclization reaction, often involving amine precursors and appropriate catalysts.
Attachment of the Fluoropyridine Group: The fluoropyridine group is attached through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepane moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the chlorinated position to a hydrogen.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the chlorinated position.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may be candidates for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(1,4-diazepan-1-yl)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors (GPCRs), and the pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-(1,4-Diazepan-1-yl)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one: Lacks the diazepane moiety, which may influence its binding affinity to biological targets.
5-Chloro-6-(1,4-diazepan-1-yl)pyrimidin-4(3H)-one: Lacks the fluoropyridine group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the diazepane and fluoropyridine groups in 5-Chloro-6-(1,4-diazepan-1-yl)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one makes it unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic profile.
Properties
Molecular Formula |
C14H15ClFN5O |
---|---|
Molecular Weight |
323.75 g/mol |
IUPAC Name |
5-chloro-4-(1,4-diazepan-1-yl)-2-(2-fluoropyridin-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClFN5O/c15-11-13(21-6-1-3-17-5-7-21)19-12(20-14(11)22)9-2-4-18-10(16)8-9/h2,4,8,17H,1,3,5-7H2,(H,19,20,22) |
InChI Key |
WGQDLMDUSOMNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C(=O)NC(=N2)C3=CC(=NC=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.